molecular formula C15H16O4 B1163744 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin CAS No. 61899-42-1

3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin

Cat. No.: B1163744
CAS No.: 61899-42-1
M. Wt: 260.28
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Description

3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin: is a naturally occurring coumarin derivative. Coumarins are a class of organic compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties . This particular compound is characterized by the presence of a 1,1-dimethylallyl group at the 3-position, a hydroxy group at the 8-position, and a methoxy group at the 7-position of the coumarin core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin typically involves the prenylation of a coumarin precursor. One common method is the electrophilic prenylation of 7-methoxycoumarin using 1,1-dimethylallyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, enzymatic methods using prenyltransferases have been explored for the regioselective prenylation of coumarins, offering a greener alternative to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms .

Biology and Medicine: This compound has shown potential in various biological applications, including:

Industry: In the industrial sector, this compound is used in the development of pharmaceuticals, agrochemicals, and cosmetic products due to its bioactive properties .

Mechanism of Action

The biological activity of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin is primarily attributed to its ability to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin is unique due to the specific positioning of its functional groups, which confer distinct biological activities and chemical reactivity. Compared to other similar compounds, it exhibits a broader spectrum of antimicrobial and anticancer activities, making it a valuable compound for further research and development .

Biological Activity

3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin is a coumarin derivative isolated from the roots of Toddalia asiatica. This compound has garnered attention due to its diverse biological activities, which include anti-inflammatory, antioxidant, and potential anticancer properties. The following sections provide a detailed examination of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H16O4
  • Molecular Weight : 260.29 g/mol
  • CAS Number : 61899-42-1

The compound's structure features a methoxy group and a hydroxyl group, which are believed to contribute to its biological activities.

Anti-inflammatory Activity

Research indicates that coumarins exhibit significant anti-inflammatory effects. For instance, studies have shown that related compounds can inhibit nitric oxide (NO) production in LPS-stimulated macrophages. Specifically, 4-hydroxy-7-methoxycoumarin demonstrated a concentration-dependent reduction in NO production, suggesting potential applications in inflammatory conditions .

CompoundConcentration (mM)NO Production Reduction (%)
4H-7MTC0.623.10
4H-6MC0.521.27
4H-7MC0.517.61

Antioxidant Activity

Coumarins are known for their antioxidant properties, which help mitigate oxidative stress by scavenging free radicals. The presence of hydroxyl and methoxy groups enhances the electron-donating ability of these compounds, thus increasing their antioxidant capacity.

Anticancer Potential

Studies have highlighted the anticancer potential of coumarins through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines. For example, certain derivatives have been shown to inhibit the proliferation of cancer cells by modulating signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : This compound may inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
  • Modulation of Enzyme Activity : It has been observed to affect various metabolic enzymes and transporters, influencing drug metabolism and excretion pathways.
  • Cell Cycle Regulation : By affecting cyclins and cyclin-dependent kinases (CDKs), this compound can induce cell cycle arrest in cancer cells.

Case Studies

Recent studies have explored the pharmacokinetics and bioavailability of coumarins, including the effects of conjugated metabolites on renal transporters like OAT1 and OAT3. These studies suggest that coumarins may enhance the systemic exposure of co-administered drugs while reducing nephrotoxicity .

Properties

IUPAC Name

8-hydroxy-7-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-5-15(2,3)10-8-9-6-7-11(18-4)12(16)13(9)19-14(10)17/h5-8,16H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZZAAGBIUZSNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C1=CC2=C(C(=C(C=C2)OC)O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701149315
Record name 3-(1,1-Dimethyl-2-propen-1-yl)-8-hydroxy-7-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701149315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61899-42-1
Record name 3-(1,1-Dimethyl-2-propen-1-yl)-8-hydroxy-7-methoxy-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61899-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,1-Dimethyl-2-propen-1-yl)-8-hydroxy-7-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701149315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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